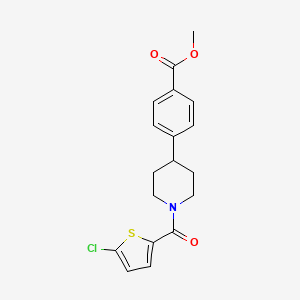

N-(2-(4-甲基-2-苯并噻唑-5-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

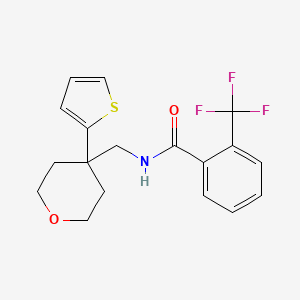

“N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives . Thiophene-2-carboxamide derivatives are known for their diverse biological activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves a cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

Thiophene-2-carboxamide derivatives are characterized by the presence of a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular and electronic properties of these compounds have been studied using density functional theory (DFT), revealing a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .科学研究应用

Antimicrobial Activity

Thiazole compounds have been found to have potent inhibitory activity in antimicrobial screenings . For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed significant antimicrobial activity .

Protein Degradation

This compound can be used as a small molecule ligand for targeted protein degradation and PROTAC (Proteolysis Targeting Chimera) technology .

Regulation of Central Inflammation

Thiazole compounds can play an important role in the regulation of central inflammation and can also be used to control the brain inflammation process .

Antitumor and Cytotoxic Activity

Thiazole compounds have been reported to have cytotoxicity activity on human tumor cell lines . They have shown potent effects on prostate cancer .

Antioxidant Potential

Imidazole-containing compounds with thiazole moieties have shown good scavenging potential, indicating their potential as antioxidants .

Control of Brain Inflammation

Thiazole compounds can also be used to control the process of brain inflammation .

作用机制

Target of Action

The compound N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects .

Biochemical Pathways

Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting they may have multiple molecular and cellular effects .

未来方向

Thiophene-2-carboxamide derivatives, due to their diverse biological activities, have potential for further exploration in the development of new drugs . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting comprehensive safety and efficacy trials.

属性

IUPAC Name |

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-14(9-10-18-16(20)15-8-5-11-21-15)22-17(19-12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMZRBBQYGWPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2612845.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2612847.png)

![Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2612849.png)

![ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2612854.png)

![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)

![2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2612858.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)